Benzyl nicotinate is an organic compound classified as an ester. It is formed through the esterification reaction between nicotinic acid (also known as niacin or vitamin B3) and benzyl alcohol. Benzyl nicotinate is commonly employed in scientific research as a model compound due to its well-characterized properties and its ability to elicit specific biological responses. []
Benzyl nicotinate is an organic compound classified as an ester, formed from the reaction of benzyl alcohol and nicotinic acid. It is recognized for its various applications in pharmaceuticals and as a chemical intermediate in organic synthesis. The compound is characterized by its molecular formula and a molecular weight of 213.23 g/mol. Its CAS number is 94-44-0.
Benzyl nicotinate can be sourced from both natural and synthetic processes. It is classified under esters, specifically as a derivative of nicotinic acid, which is a form of vitamin B3. The compound exhibits properties typical of esters, such as volatility and solubility in organic solvents.
Several methods exist for synthesizing benzyl nicotinate, each varying in efficiency and conditions:
In one example of synthesis via direct esterification, benzyl alcohol and nicotinic acid are combined with a catalyst such as sulfuric acid and heated to promote the reaction. The resulting product can be purified through distillation or chromatography.
Benzyl nicotinate can undergo hydrolysis, particularly in aqueous solutions, leading to the formation of benzyl alcohol and nicotinic acid. The kinetics of this degradation process have been studied extensively, revealing that the rate of hydrolysis is influenced by pH and temperature .
Research indicates that at pH levels around 7.4 and 9.04, the activation energies for hydrolytic reactions are approximately 70.7 kJ/mol and 55.0 kJ/mol respectively . The degradation rate constants have been determined under various conditions, showcasing its stability under neutral pH but increased reactivity in alkaline environments.
Benzyl nicotinate acts primarily as a vasodilator when applied topically, enhancing blood flow to the area of application. This mechanism involves the release of nitric oxide, which relaxes vascular smooth muscle and dilates blood vessels.
The compound's efficacy as a topical agent has been demonstrated through various studies highlighting its ability to penetrate skin layers effectively, making it useful in formulations aimed at improving circulation or delivering other active ingredients .
Benzyl nicotinate finds numerous applications across various fields:
Benzyl nicotinate (BN) exerts its primary vasodilatory effects through targeted activation of the hydroxycarboxylic acid receptor 2 (HCA2), expressed in epidermal keratinocytes and Langerhans cells [2]. Upon percutaneous absorption, BN hydrolysis yields nicotinic acid, which binds to HCA2 receptors, triggering prostaglandin-mediated vasodilation. Specifically, Langerhans cells demonstrate dense HCA2 expression in their dendritic processes, facilitating rapid immunological and vascular responses [1] [2]. Activation of these receptors induces phospholipase A2 activity, liberating arachidonic acid for conversion to vasodilatory prostaglandins, predominantly PGD2 [5] [8]. This molecular cascade culminates in arteriolar smooth muscle relaxation, increased capillary perfusion, and characteristic erythema.
Table 1: Cellular Expression and Function of HCA2 Receptors in Cutaneous Vasodilation
Cell Type | HCA2 Expression Level | Primary Function in Vasodilation | Key Mediators Released |
---|---|---|---|
Langerhans cells | High (Dendritic processes) | Antigen presentation; Rapid-phase flush | PGD2, COX-2 |
Keratinocytes | Moderate (Stratum corneum) | Barrier function; Sustained-phase flush | PGD2, Nitric Oxide |
Dermal fibroblasts | Low | Structural support; Minor vasoregulation | TGF-β, Collagen |
Genetic ablation studies in murine models confirm HCA2’s indispensability: Mice lacking HCA2 in Langerhans cells exhibit >80% reduction in initial erythema, while keratinocyte-specific depletion abolishes sustained vasodilation [2]. This cell-type-specific functionality underpins BN’s efficacy as a rubefacient in topical analgesics and cosmetic "lip plumpers," where targeted vasoderation enhances drug delivery or creates erythema for aesthetic effects [8].
The vasodilatory response to BN follows a biphasic kinetic profile mediated by distinct cellular mechanisms. Phase 1 (0–15 minutes post-application) features rapid-onset erythema driven primarily by HCA2 activation in Langerhans cells. Laser Doppler flowmetry studies on human forearm skin demonstrate a 70% peak blood flow increase within 10 minutes, correlating with Langerhans cell migration and PGD2 release [4] [6]. Phase 2 (15–60 minutes) involves keratinocyte-derived prostaglandins and nitric oxide, sustaining vasoderation for >1 hour [2].
Anatomical variations significantly alter these kinetics: Forehead application elicits peak flow 40% faster than forearm or calf sites due to higher follicular density and reduced stratum corneum thickness (12 μm vs. 16–20 μm), facilitating accelerated BN penetration [4]. Murine knockout models validate cellular contributions: Depletion of Langerhans cells reduced Phase 1 amplitude by 90%, while keratinocyte HCA2 deletion abolished Phase 2 entirely [2].
Table 2: Temporal Dynamics of BN-Induced Vasodilation Across Physiological Parameters
Parameter | Phase 1 (0–15 min) | Phase 2 (15–60 min) | Anatomical Variation (Forehead vs. Forearm) |
---|---|---|---|
Peak blood flow increase | 70–85% (Superficial plexus) | 40–60% (Deeper capillaries) | 30% faster onset on forehead |
Key mediator cells | Langerhans cells (80–90%) | Keratinocytes (70–75%) | Higher follicular density on forehead |
Primary vasoactive factors | PGD2, Histamine | Nitric Oxide, Sustained PGD2 | SC thickness: 12 μm (forehead) vs. 16 μm (forearm) |
Human studies using frequency-selective laser Doppler flowmetry further dissect these phases, showing superficial dermal plexus flow dominates Phase 1, while Phase 2 involves deeper capillary beds [6]. Crucially, erythema (redness) and temperature changes poorly correlate with microcirculatory kinetics, underscoring the complexity of translating visual cues to hemodynamic effects [6].
BN functions as a prodrug requiring enzymatic conversion to nicotinic acid for vasoactive efficacy. Esterases in the stratum corneum and viable epidermis hydrolyze BN’s ester bond (benzyl alcohol + nicotinic acid), with the liberated nicotinic acid directly activating HCA2 receptors [5] [8]. Hydrolysis kinetics follow first-order pH-dependent rates: At physiological skin pH (7.4), the reaction half-life is 135.9 minutes at 50°C, accelerating to 16.0 minutes at pH 9.0 due to hydroxide ion catalysis [10].
Formulation vehicles critically modulate hydrolysis efficiency:
Table 3: Hydrolysis Kinetics and Stability of Benzyl Nicotinate
Factor | Conditions | Rate Constant (min⁻¹) | Half-Life (min) | Effect on Bioactivation |
---|---|---|---|---|
pH | 7.4 (physiological) | 0.0051 | 135.9 | Baseline conversion |
9.0 | 0.0432 | 16.0 | 3.2-fold acceleration | |
Temperature | 25°C | 0.0007 | 990.0 | Clinical relevance |
50°C | 0.0051 | 135.9 | Accelerated degradation | |
Co-solvents (20%) | Glycerol/water | 0.052* | 13.3* | 55% stability increase |
PEG 400/water | 0.048* | 14.4* | 49% stability increase |
*Degradation rate at pH 10.0 without stabilizers: 0.1159 min⁻¹ (half-life 6.0 min) [10]
EPR oximetry studies confirm hydrolysis-dependent vasoderation: BN in liposomes elevated murine skin pO2 by 28.5 mmHg versus 12.4 mmHg in aqueous gel, correlating with enhanced nicotinic acid bioavailability [5]. Hydrolysis efficiency varies anatomically due to esterase distribution, explaining site-specific vasodilatory differences independent of BN absorption rates [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7